Cas no 1805663-05-1 (Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate)

Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate is a versatile intermediate in organic synthesis, particularly valuable for its multifunctional reactivity. The presence of cyano, difluoromethyl, and iodo substituents on the phenyl ring enables diverse transformations, including nucleophilic substitutions, cross-coupling reactions, and fluorination modifications. The ester group further enhances its utility as a precursor for carboxylic acid derivatives or amides. This compound is especially useful in pharmaceutical and agrochemical research, where its structural motifs contribute to the development of bioactive molecules. Its stability and well-defined reactivity profile make it a reliable building block for complex molecular architectures.
Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate structure
1805663-05-1 structure
Product name:Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate
CAS No:1805663-05-1
MF:C12H10F2INO2
MW:365.114582538605
CID:4796566

Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate
    • Inchi: 1S/C12H10F2INO2/c1-2-18-11(17)5-8-9(6-16)7(12(13)14)3-4-10(8)15/h3-4,12H,2,5H2,1H3
    • InChI Key: LMYISHNGDWBNTD-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(F)F)C(C#N)=C1CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 342
  • XLogP3: 3.1
  • Topological Polar Surface Area: 50.1

Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015021359-1g
Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate
1805663-05-1 97%
1g
1,579.40 USD 2021-05-31

Additional information on Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate

Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate: A Comprehensive Overview

Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate, with the CAS number 1805663-05-1, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a cyano group, a difluoromethyl group, and an iodine atom attached to a phenyl ring. The presence of these functional groups makes it a versatile building block for various synthetic applications.

The cyano group in the molecule plays a crucial role in determining its reactivity and stability. Recent studies have highlighted the importance of nitriles in organic synthesis, particularly in the formation of amides and esters. The difluoromethyl group adds another layer of complexity to the molecule, enhancing its electronic properties and making it suitable for applications in fluorine chemistry. Fluorinated compounds are increasingly being explored for their potential in drug design due to their unique pharmacokinetic profiles.

The iodine atom at the 6-position of the phenyl ring further contributes to the compound's versatility. Iodine substitution is known to influence the molecule's solubility, bioavailability, and reactivity. Recent research has shown that iodinated aromatic compounds are valuable intermediates in the synthesis of biologically active molecules, including antibiotics and anticancer agents.

Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate has been extensively studied for its potential in pharmaceutical applications. Its structure allows for easy modification, enabling chemists to explore various substitution patterns and stereochemical configurations. This flexibility is particularly advantageous in drug discovery programs where structural diversity is critical.

In addition to its pharmaceutical applications, this compound has found utility in materials science. The combination of electron-withdrawing groups like cyano and difluoromethyl makes it an ideal candidate for use in advanced materials such as polymers and semiconductors. Recent advancements in nanotechnology have further underscored the importance of such compounds in developing next-generation electronic devices.

The synthesis of Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate involves a series of carefully controlled reactions, including nucleophilic substitutions, Friedel-Crafts acylation, and iodination. These steps require precise conditions to ensure high yields and product purity. Researchers have recently developed more efficient methodologies that minimize waste and improve scalability, making this compound more accessible for industrial applications.

From a sustainability perspective, there is growing interest in developing greener synthesis routes for Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate. This includes the use of biocatalysts, microwave-assisted synthesis, and solvent-free reaction conditions. Such approaches not only reduce environmental impact but also align with global efforts to promote sustainable chemistry practices.

In conclusion, Ethyl 2-cyano-3-difluoromethyl-6-iodophenylacetate stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and application areas, positions it as a key player in future research and development endeavors.

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